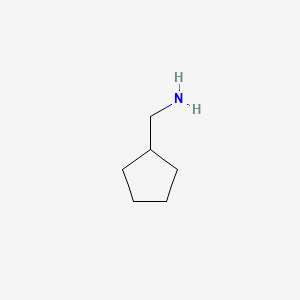

Cyclopentylmethanamine

Beschreibung

The exact mass of the compound Cyclopentylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclopentylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c7-5-6-3-1-2-4-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLYEVLMRSPMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209277 | |

| Record name | Cyclopentanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6053-81-2 | |

| Record name | Cyclopentanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of Cyclopentylmethanamine via Reductive Amination

Abstract

Cyclopentylmethanamine is a valuable primary amine building block in medicinal chemistry and organic synthesis.[1][2] Reductive amination represents one of the most efficient and widely utilized methods for its synthesis, offering a direct route from readily available carbonyl compounds.[3][4] This guide provides a comprehensive technical overview of the synthesis of cyclopentylmethanamine via reductive amination, intended for researchers, scientists, and professionals in drug development. It delves into the underlying chemical principles, compares common synthetic strategies, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. The causality behind experimental choices is explained to provide actionable, field-proven insights.

Introduction: The Significance of Cyclopentylmethanamine and Reductive Amination

Cyclopentylmethanamine and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.[5] The cyclopentyl moiety often imparts favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability.

Reductive amination is a cornerstone of C-N bond formation in organic synthesis.[6][7] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, followed by in-situ reduction to the corresponding amine.[8][9] This one-pot nature makes it an atom-economical and efficient process, often favored in both academic and industrial settings.[10]

This guide will focus on the synthesis of the primary amine, cyclopentylmethanamine, primarily from cyclopentanecarboxaldehyde and an ammonia source.

Mechanistic Principles of Reductive Amination

The reductive amination of cyclopentanecarboxaldehyde to cyclopentylmethanamine involves two key equilibrium steps followed by an irreversible reduction.[8]

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of cyclopentanecarboxaldehyde, forming a hemiaminal intermediate.[11]

-

Imine Formation: The hemiaminal then undergoes dehydration to form an imine. This step is often the rate-limiting step and can be accelerated by the removal of water or the use of a mild acid catalyst.[8][9]

-

Reduction: The C=N double bond of the imine is then reduced by a suitable reducing agent to yield the final product, cyclopentylmethanamine.[11]

A critical aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde.[8]

Caption: General mechanism of reductive amination.

Synthetic Strategies and Reagent Selection

The synthesis of cyclopentylmethanamine can be achieved through several reductive amination protocols. The choice of reagents is critical and depends on factors such as scale, desired purity, and available equipment.

Amine Source

For the synthesis of a primary amine like cyclopentylmethanamine, ammonia or an ammonia surrogate is required.

-

Aqueous Ammonia: Readily available and cost-effective, but the presence of water can be detrimental to some reducing agents.[12]

-

Ammonium Acetate or Formate: These salts can serve as both the ammonia source and a mild acid catalyst to promote imine formation.[13][14] Ammonium formate is particularly useful in transfer hydrogenation reactions.[14]

-

Ammonia in an Organic Solvent: Anhydrous solutions of ammonia in solvents like methanol or THF are also effective.

Reducing Agents

The selection of the reducing agent is paramount for a high-yielding and selective reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[15][16] It is a mild and selective reducing agent that tolerates a wide range of functional groups.[17][18] STAB is particularly effective because the reaction rate for the reduction of the intermediate iminium ion is much faster than for the starting aldehyde or ketone.[15] It is moisture-sensitive and typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[16][19]

-

Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is stable in acidic conditions and soluble in protic solvents like methanol.[19] However, a major drawback is the potential generation of highly toxic hydrogen cyanide gas during workup, especially under acidic conditions.[20]

-

Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent than STAB or NaBH₃CN.[17] Because it can readily reduce the starting aldehyde, the reaction is typically performed in a stepwise manner.[16][19] The imine is pre-formed, often in a solvent like methanol, before the addition of NaBH₄.[16][18]

-

Catalytic Hydrogenation: This method utilizes hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel, Platinum oxide).[3][8] It is a "greener" alternative as it avoids stoichiometric amounts of metal hydride waste.[7][9] However, it may require specialized high-pressure equipment and can sometimes lead to over-alkylation or reduction of other functional groups.[3][21]

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride (STAB) | High selectivity, mild, one-pot procedure.[15][17] | Moisture sensitive, relatively expensive.[19] | DCE, THF, DCM.[16] |

| Sodium Cyanoborohydride | Mild, stable in protic solvents.[19] | Highly toxic byproducts (HCN).[20] | Methanol, Ethanol.[19] |

| Sodium Borohydride | Inexpensive, powerful reductant.[17] | Can reduce starting carbonyl, often requires a two-step procedure.[16][19] | Methanol, Ethanol.[19] |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" (atom economical), suitable for large scale.[3] | Requires specialized equipment, potential for over-alkylation or side reactions.[3][21] | Methanol, Ethanol, Ethyl Acetate. |

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a widely adopted and reliable method for laboratory-scale synthesis.[16]

Materials and Reagents:

-

Cyclopentanecarboxaldehyde

-

Ammonium acetate

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanecarboxaldehyde (1.0 eq) and ammonium acetate (1.5 - 2.0 eq).

-

Add anhydrous DCE to dissolve the reagents.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed (typically 2-24 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cyclopentylmethanamine.

-

Purification of the crude product can be achieved by distillation or column chromatography.

Caption: Workflow for STAB-mediated reductive amination.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This method is a cost-effective alternative, particularly when dialkylation is a concern.[16][18]

Materials and Reagents:

-

Cyclopentanecarboxaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (e.g., 1M HCl) for pH adjustment

-

Sodium hydroxide (e.g., 1M NaOH) for pH adjustment

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

-

In a round-bottom flask, dissolve cyclopentanecarboxaldehyde (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (2.0 - 3.0 eq) and stir the mixture at room temperature. The formation of the imine is typically rapid in methanol.[16][22] Monitor by TLC or GC-MS (usually < 3 hours).

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Adjust the pH of the aqueous residue to be acidic (pH ~2) with 1M HCl.

-

Wash the acidic aqueous layer with DCM or ethyl acetate to remove any unreacted aldehyde and other non-basic impurities.

-

Basify the aqueous layer to pH >12 with 1M NaOH.

-

Extract the product with DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by distillation.

Safety and Handling

-

Cyclopentylmethanamine: This compound is expected to be corrosive and harmful if swallowed.[2] It can cause severe skin burns and eye damage.[2]

-

Reagents: Handle all reagents with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[23] Many amines are volatile and have strong odors; therefore, all manipulations should be performed in a well-ventilated fume hood.[23]

-

Quenching: The quenching of hydride reducing agents is exothermic and produces hydrogen gas. Always add the quenching agent slowly and with adequate cooling.

Conclusion

The synthesis of cyclopentylmethanamine via reductive amination is a robust and versatile process. The choice between a one-pot procedure with a mild reagent like sodium triacetoxyborohydride and a stepwise approach with sodium borohydride will depend on the specific requirements of the synthesis, including scale, cost, and safety considerations. Catalytic hydrogenation offers a greener alternative for larger-scale production. By understanding the underlying mechanisms and the rationale behind reagent selection, researchers can effectively and safely synthesize this important chemical building block for applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

-

ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved from [Link]

-

IUPAC. (n.d.). Reductive Amination. Retrieved from [Link]

-

ChemEd X. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

ResearchGate. (2025). Reductive amination of cyclopentanone. Retrieved from [Link]

-

YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

-

University of Liverpool. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Retrieved from [Link]

-

PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved from [Link]

-

PubMed. (2014). Primary amines by transfer hydrogenative reductive amination of ketones by using cyclometalated Ir(III) catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Retrieved from [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of diverse benzaldehydes (entries 1-8) and cyclohexanecarboxaldehyde with 1-chloro-4-nitrobenzene. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

-

ChemGulf. (2025). What are the safety precautions when handling amines and amides?. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80153, Cyclopentanemethylamine. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

- 1. gctlc.org [gctlc.org]

- 2. Cyclopentanemethylamine | C6H13N | CID 80153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Primary amines by transfer hydrogenative reductive amination of ketones by using cyclometalated Ir(III) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium triacetoxyborohydride [organic-chemistry.org]

- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 17. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]

¹H NMR and ¹³C NMR spectral data of Cyclopentylmethanamine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentylmethanamine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cyclopentylmethanamine (C₆H₁₃N). As a fundamental analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the predicted spectra, the underlying theoretical principles, and a field-proven protocol for data acquisition.

Cyclopentylmethanamine, also known as (aminomethyl)cyclopentane, is a primary amine featuring a cyclopentyl ring attached to an aminomethyl group.[1] Its structure presents a distinct set of proton and carbon environments, making it an excellent subject for NMR analysis. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[2] By observing the behavior of ¹H (proton) and ¹³C nuclei in a magnetic field, we can deduce a wealth of information, including the connectivity of atoms, the electronic environment of nuclei, and the number of unique atoms in a molecule.[3][4]

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the electronic environment, number, and connectivity of hydrogen atoms in a molecule.[2] For Cyclopentylmethanamine, we can predict the signals based on chemical equivalence and the influence of the electron-withdrawing amino group.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' (CH) | 1.85 - 2.05 | Multiplet | - | 1H |

| H-2'/5' (CH₂) | 1.55 - 1.70 | Multiplet | - | 4H |

| H-3'/4' (CH₂) | 1.20 - 1.40 | Multiplet | - | 4H |

| H-1 (CH₂) | 2.50 - 2.70 | Doublet | ~7.0 | 2H |

| -NH₂ | 1.00 - 2.00 | Broad Singlet | - | 2H |

Interpretation of ¹H NMR Signals

-

-NH₂ Protons: The two protons of the primary amine group are expected to appear as a broad singlet in the range of 1.0-2.0 ppm.[5] The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons.[6] This signal will typically disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a classic method to confirm the presence of -NH or -OH protons.[7][8]

-

H-1 (Methylene bridge): The two protons on the carbon directly attached to the nitrogen atom (α-hydrogens) are deshielded by the electron-withdrawing effect of the nitrogen.[7] They are predicted to appear as a doublet in the 2.50-2.70 ppm range. The splitting into a doublet is due to coupling with the single adjacent proton on the cyclopentyl ring (H-1').

-

H-1' (Methine): This single proton on the cyclopentyl ring, bonded to the aminomethyl group, is expected to be a complex multiplet around 1.85-2.05 ppm. It is coupled to the two H-1 protons and the four H-2'/5' protons, leading to a complex splitting pattern.

-

H-2'/5' and H-3'/4' (Cyclopentyl Ring): The remaining eight protons of the cyclopentyl ring are diastereotopic and chemically non-equivalent. However, due to the flexibility of the ring and overlapping signals, they will likely appear as two complex multiplets. The protons closer to the substituent (H-2'/5') are expected to be slightly downfield (1.55-1.70 ppm) compared to the more distant protons (H-3'/4', 1.20-1.40 ppm).

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.[4] Due to the low natural abundance of ¹³C, carbon-carbon coupling is typically not observed.[4] The spectrum is usually proton-decoupled, meaning each unique carbon atom appears as a single sharp line.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (CH) | 40 - 45 |

| C-2'/5' (CH₂) | 30 - 35 |

| C-3'/4' (CH₂) | 25 - 30 |

| C-1 (CH₂) | 45 - 50 |

Interpretation of ¹³C NMR Signals

-

Symmetry: Due to the plane of symmetry bisecting the C-1'—C-1 bond, the cyclopentyl ring carbons will appear as three distinct signals: C-1', C-2'/5' (equivalent pair), and C-3'/4' (equivalent pair). The aminomethyl carbon (C-1) will be a fourth signal.

-

C-1 (Methylene bridge): This carbon, directly bonded to the nitrogen, is the most deshielded carbon in the aliphatic region, predicted to be in the 45-50 ppm range. Carbons attached to nitrogen typically appear in the 10-65 ppm region.[7]

-

C-1' (Methine): The methine carbon of the cyclopentyl ring, where the substituent is attached, is also significantly downfield due to the substitution effect, appearing around 40-45 ppm.

-

C-2'/5' and C-3'/4' (Cyclopentyl Ring): The remaining cyclopentyl carbons appear further upfield. C-2'/5' are beta to the substituent and are expected around 30-35 ppm. C-3'/4' are gamma to the substituent and will be the most shielded, appearing around 25-30 ppm, similar to the chemical shift of unsubstituted cyclopentane (~26.5 ppm).[9]

Part 3: Visualizations and Structural Logic

Diagrams are essential for visualizing the relationships between molecular structure and spectral data.

Caption: Molecular structure of Cyclopentylmethanamine with key carbon and proton groups labeled.

Caption: Standard experimental workflow for acquiring NMR spectra of a small organic molecule.

Part 4: Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[10] For compounds with limited solubility or to better resolve exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent is crucial as it can affect chemical shifts.[11]

-

Procedure:

-

Accurately weigh 10-20 mg of Cyclopentylmethanamine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

-

Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detection coil (typically ~4-5 cm).

-

Instrument Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer (e.g., 400-600 MHz) is suitable.[13]

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time are typically required.[4]

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative ratios of protons.

-

Assign the peaks based on their chemical shift, multiplicity, and integration.

References

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-methylcyclopentanamine. PubChem. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609–612. [Link]

-

OpenOChem Learn. (n.d.). Interpreting NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). cyclopentaneamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-2,2,4-trimethyl-1-cyclopentane-methylamine, mixture of isomers - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanemethylamine. PubChem. Retrieved from [Link]

-

Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Retrieved from [Link]

-

ResearchGate. (2015, September 24). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak?. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

- Kabalka, G. W., & Chandler, J. H. (1979). Convenient Halodeamination and Hydrodeamination of Primary Amines.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. Cyclopentanemethylamine | C6H13N | CID 80153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. fiveable.me [fiveable.me]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. NMR Solvents [sigmaaldrich.com]

- 12. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

An In-depth Technical Guide to Cyclopentylmethanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylmethanamine, also known as cyclopentanemethylamine, is a primary amine that is emerging as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural motif, combining a flexible cyclopentyl ring with a reactive aminomethyl group, imparts desirable physicochemical properties to parent molecules, influencing factors such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of the physical and chemical properties of cyclopentylmethanamine, detailed synthetic protocols, and an exploration of its applications as a key intermediate in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of cyclopentylmethanamine is fundamental for its effective application in synthesis and drug design. These properties dictate its behavior in various solvent systems, its reactivity, and its potential toxicological profile.

Core Physical and Chemical Data

The key physical and chemical properties of Cyclopentylmethanamine (CAS No. 6053-81-2) are summarized in the table below. It is important to note that while experimental data is prioritized, some values are predicted based on computational models and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem[1] |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| Appearance | Colorless liquid | BTCpharm[2] |

| Boiling Point | 140 °C | ChemicalBook[3][4] |

| 114.15 °C (387.15 K) | NIST WebBook[5] | |

| Density (Predicted) | 0.874 ± 0.06 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 10.50 ± 0.29 | Guidechem[6] |

| Solubility | Moderately soluble in water; soluble in many organic solvents. | Solubility of Things[7] |

Note: The discrepancy in boiling point values may be attributed to different experimental conditions (e.g., pressure). The NIST value is likely measured at standard pressure.

The polarity of the amine group allows for moderate solubility in water through hydrogen bonding, while the nonpolar cyclopentyl ring contributes to its solubility in a range of organic solvents.[7]

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of cyclopentylmethanamine. The following sections outline the expected spectral features.

¹H NMR Spectroscopy

In the proton NMR spectrum of cyclopentylmethanamine, the protons on the carbon adjacent to the nitrogen atom (the methylene bridge) are expected to be deshielded and appear as a doublet. The protons of the cyclopentyl ring will exhibit complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the methylene group attached to the nitrogen will be deshielded. Due to the symmetry of the cyclopentyl ring, some of the ring carbons may be chemically equivalent, leading to fewer than six distinct signals for the carbon atoms. PubChem provides access to a ¹³C NMR spectrum for cyclopentanemethylamine.[1]

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum of cyclopentylmethanamine is expected to show characteristic N-H stretching absorptions in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is indicative of the symmetric and asymmetric stretching modes of the -NH₂ group. C-H stretching and bending vibrations from the cyclopentyl ring will also be prominent.

Mass Spectrometry

The mass spectrum of cyclopentylmethanamine will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for primary amines include the loss of an alkyl radical adjacent to the nitrogen, leading to a resonance-stabilized cation.

Synthesis of Cyclopentylmethanamine

The synthesis of cyclopentylmethanamine can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two common and reliable methods are detailed below.

Method 1: Reductive Amination of Cyclopentanecarboxaldehyde

This method involves the reaction of cyclopentanecarboxaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 1.5-2.0 eq).

-

Reducing Agent: To this solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Caption: Reductive amination of cyclopentanecarboxaldehyde.

Method 2: Reduction of Cyclopentanecarbonitrile

This pathway involves the reduction of a nitrile group to a primary amine using a strong reducing agent.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Nitrile Addition: Dissolve cyclopentanecarbonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Purification: Filter the resulting solid and wash it with the ether solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation.

Applications in Drug Discovery and Development

The cyclopentyl moiety is a common feature in many biologically active molecules and approved drugs. Its incorporation can enhance the binding affinity of a ligand to its target receptor by exploring hydrophobic pockets and providing a rigid scaffold for the optimal orientation of other functional groups. Cyclopentylmethanamine serves as a key building block for introducing this valuable fragment.

Role as a Synthetic Intermediate

Cyclopentylmethanamine's primary amine functionality allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step syntheses. It readily undergoes reactions such as:

-

N-Alkylation and N-Arylation: To form secondary and tertiary amines.

-

Acylation: To form amides.

-

Sulfonylation: To form sulfonamides.

-

Reductive Amination: With other aldehydes and ketones to build more complex structures.

These reactions are fundamental in the construction of diverse chemical libraries for high-throughput screening and in the lead optimization phase of drug discovery.

Caption: Key reactions of cyclopentylmethanamine.

Examples in Medicinal Chemistry

While specific blockbuster drugs containing the unsubstituted cyclopentylmethanamine fragment are not widely publicized, the cyclopentyl group itself is present in numerous pharmaceuticals. The utility of cyclopentylmethanamine lies in its ability to serve as a precursor to more complex substituted cyclopentylamines that are integral to the final drug structure. For instance, derivatives of cyclopentylamine are used in the synthesis of various therapeutic agents, including antivirals and enzyme inhibitors. The cyclopentane ring can act as a bioisostere for other cyclic systems, offering a different conformational profile that can lead to improved pharmacological properties.

Safety and Handling

Cyclopentylmethanamine is a flammable liquid and vapor.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

Cyclopentylmethanamine is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a rigid alicyclic ring and a reactive primary amine function provides a scaffold for the creation of a diverse range of molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, coupled with robust synthetic methodologies, is essential for its effective utilization in the design and development of novel pharmaceutical agents.

References

-

PubChem. Cyclopentanemethylamine. National Center for Biotechnology Information. [Link]

-

NIST WebBook. cyclopentanemethylamine. National Institute of Standards and Technology. [Link]

-

Solubility of Things. Cyclopentylamine. [Link]

Sources

- 1. Cyclopentanemethylamine | C6H13N | CID 80153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6053-81-2 / Cyclopentanemethylamine | BTCpharm华祥医药 [btcpharm.com]

- 3. Cyclopentanemethylamine | 6053-81-2 [chemicalbook.com]

- 4. Cyclopentanemethylamine | 6053-81-2 [amp.chemicalbook.com]

- 5. cyclopentanemethylamine [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Cyclopentylmethanamine CAS number and molecular weight

An In-Depth Technical Guide to Cyclopentylmethanamine and Its N-Methylated Derivatives for Advanced Research

Authored by: A Senior Application Scientist

Abstract

Cyclopentylmethanamine and its N-methylated analogs represent a class of alicyclic amines that serve as crucial building blocks in modern medicinal chemistry and organic synthesis. The rigid, three-dimensional nature of the cyclopentyl scaffold, combined with the versatile reactivity of the amine functional group, makes these compounds valuable starting materials for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, spectroscopic characterization, and applications of Cyclopentylmethanamine, N-Methylcyclopentanamine, and 1-Cyclopentyl-N-methyl-methanamine. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their work.

Core Physicochemical Properties: A Comparative Overview

A precise understanding of the fundamental properties of a chemical scaffold is the bedrock of its effective application. The choice between the primary amine (Cyclopentylmethanamine) and its secondary amine derivatives is often dictated by the specific synthetic and biological objectives. N-methylation, for instance, can significantly alter a compound's lipophilicity, basicity (pKa), and metabolic stability, which are critical parameters in drug design.

The table below consolidates the key identifying and physical properties of these three closely related compounds, compiled from authoritative chemical databases.

| Property | Cyclopentylmethanamine | N-Methylcyclopentanamine | 1-Cyclopentyl-N-methyl-methanamine |

| Synonyms | (Cyclopentylmethyl)amine | Cyclopentyl-methyl-amine | (Cyclopentylmethyl)methylamine |

| CAS Number | 6053-81-2[1] | 2439-56-7[2][3][4] | 4492-51-7[5][6] |

| Molecular Formula | C₆H₁₃N[1] | C₆H₁₃N[2][4] | C₇H₁₅N[5][7] |

| Molecular Weight | 99.17 g/mol [1] | 99.17 g/mol [4][8] | 113.20 g/mol [5][7] |

| Boiling Point | Not specified | 120-122 °C[4] | 105 °C (at 210 Torr)[5][9] |

| Density (Predicted) | Not specified | 0.840 g/cm³ (at 25 °C)[4] | 0.837 g/cm³[5] |

| pKa (Predicted) | Not specified | 10.94 ± 0.20[4] | 11.06 ± 0.10[5] |

Synthetic Methodologies: From Primary Amine to N-Alkylated Derivatives

The synthesis of these amines is rooted in established organic chemistry principles. While specific protocols for the parent Cyclopentylmethanamine are less detailed in public literature, its synthesis can be inferred from standard routes for primary amine preparation, such as the reduction of cyclopentanecarbonitrile or the reductive amination of cyclopentanecarboxaldehyde.

The true value for many medicinal chemists lies in the ability to selectively functionalize the amine. The N-methylation of a primary amine like Cyclopentylmethanamine is a fundamental transformation. Two prevalent and reliable methods for this are the Eschweiler-Clarke reaction and modern variations of reductive amination.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This classic method utilizes formic acid and formaldehyde to achieve exhaustive methylation of a primary amine to a tertiary amine, but conditions can be controlled to favor the secondary amine.[10]

Materials:

-

Cyclopentylmethanamine (1.0 eq)

-

Formic Acid (90%) (2.5 eq)

-

Formaldehyde (37% aqueous solution) (2.2 eq)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (solid)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine Cyclopentylmethanamine, formic acid, and formaldehyde.

-

Heat the mixture to 80-100°C under reflux for 12-18 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture by adding solid sodium hydroxide until the pH is >12.

-

Extract the product into dichloromethane (3x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylated product. Careful control of stoichiometry and reaction time may allow for isolation of the N-methyl product.

Experimental Protocol: N-Methylation via Reductive Amination with PMHS

A more modern and often milder approach involves reductive amination using a stable reducing agent like polymethylhydrosiloxane (PMHS).[10] This method is advantageous due to its operational simplicity and the benign nature of its byproducts.

Materials:

-

Cyclopentylmethanamine (1.0 eq)

-

Formic Acid (1.5 eq)

-

Polymethylhydrosiloxane (PMHS) (2.0 eq)

-

Dipotassium hydrogen phosphate (K₂HPO₄) (10 mol%)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add Cyclopentylmethanamine, K₂HPO₄, and toluene.

-

Stir the suspension at room temperature and add formic acid dropwise.

-

Add polymethylhydrosiloxane (PMHS) to the mixture.

-

Heat the reaction to 80°C and stir for 8-12 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-N-methyl-methanamine.[10]

Caption: Role of the scaffold as a versatile building block in drug discovery.

Safety and Handling

As with all amine compounds, appropriate safety precautions are essential. These compounds are generally classified as irritants and may be harmful if swallowed. GHS Hazard Information (Typical for this class): [4]* Pictograms: GHS02 (Flammable), GHS07 (Harmful/Irritant)

-

Hazard Statements:

-

H226: Flammable liquid and vapor

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11] Handling and Storage Recommendations:

-

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood. [12]* Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. [13]* Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep containers tightly closed. [13]Some related compounds may form explosive peroxides over time, so containers should be dated upon opening. [11][13]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [11]

Conclusion

Cyclopentylmethanamine and its N-methylated derivatives are more than simple chemical reagents; they are enabling tools for innovation in pharmaceutical and chemical research. Their well-defined three-dimensional structure, coupled with the versatile reactivity of the amine group, provides a robust platform for constructing novel molecules with tailored properties. This guide has provided a foundational understanding of their synthesis, characterization, and safe handling, empowering researchers to confidently incorporate these valuable building blocks into their discovery programs.

References

-

Cyclopentyl-methyl-amine. Oakwood Chemical. [Link]

-

Cyclopentanemethylamine | C6H13N | CID 80153. PubChem - NIH. [Link]

-

Cyclopentylmethanamine hydrochloride | C6H14ClN | CID 18784136. PubChem - NIH. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

N-methylcyclopentanamine | C6H13N | CID 7020624. PubChem - NIH. [Link]

-

Ethanone, 1-cyclopentyl-. NIST WebBook. [Link]

- Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central - NIH. [Link]

Sources

- 1. Cyclopentanemethylamine | C6H13N | CID 80153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclopentyl-methyl-amine [oakwoodchemical.com]

- 4. CYCLOPENTYL-METHYL-AMINE | 2439-56-7 [chemicalbook.com]

- 5. 1-cyclopentyl-N-methyl-methanamine | 4492-51-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cyclopentyl-methyl-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. geneseo.edu [geneseo.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.no [fishersci.no]

Synthesis of Cyclopentylmethanamine from Cyclopentanecarboxaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclopentylmethanamine, a valuable primary amine intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the efficient one-pot synthesis from cyclopentanecarboxaldehyde via reductive amination. This guide delves into the mechanistic underpinnings of this transformation, offers a detailed experimental protocol, and discusses purification and characterization techniques. The content is tailored for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Cyclopentylmethanamine

Cyclopentylmethanamine and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. The unique lipophilic nature of the cyclopentyl moiety often imparts favorable pharmacokinetic properties to drug candidates, enhancing membrane permeability and metabolic stability. As such, robust and scalable synthetic routes to this primary amine are of significant interest to the scientific community. Reductive amination of the readily available cyclopentanecarboxaldehyde stands out as a highly efficient and atom-economical approach for its preparation.[1]

The Core of the Synthesis: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] It typically involves the reaction of a carbonyl compound, in this case, cyclopentanecarboxaldehyde, with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[3] This one-pot procedure is highly favored for its efficiency and broad applicability.[2][3]

Mechanistic Insights: A Step-by-Step Walkthrough

The reductive amination of cyclopentanecarboxaldehyde with an ammonia source to yield cyclopentylmethanamine proceeds through a well-established two-stage mechanism within a single reaction vessel:

-

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde. This forms an unstable hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a cyclopentylmethanimine intermediate. The removal of water drives the equilibrium towards imine formation.

-

In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final product, cyclopentylmethanamine. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to significantly reduce the starting aldehyde while being reactive enough to reduce the imine.

dot graph "Reductive_Amination_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes aldehyde [label="Cyclopentanecarboxaldehyde", fillcolor="#F1F3F4"]; ammonia [label="Ammonia (NH3)", shape=ellipse, fillcolor="#F1F3F4"]; hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; imine [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Cyclopentylmethanamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent (e.g., NaBH4)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges aldehyde -> hemiaminal [label="+ NH3"]; ammonia -> hemiaminal; hemiaminal -> imine [label="- H2O"]; imine -> amine [label="+ [H-]", arrowhead=open]; reducing_agent -> imine;

// Graph attributes graph [bgcolor="transparent"]; } caption: "Mechanism of Reductive Amination"

Key Reagents and Their Rationale

The selection of reagents is paramount for a successful and high-yielding synthesis.

| Reagent | Role | Rationale for Selection |

| Cyclopentanecarboxaldehyde | Starting Material | Readily available and stable aliphatic aldehyde. |

| Ammonium Chloride (NH₄Cl) | Ammonia Source | A convenient and less hazardous source of ammonia in situ. |

| Sodium Borohydride (NaBH₄) | Reducing Agent | An inexpensive, effective, and relatively safe reducing agent for imines.[4] Its reactivity can be modulated by the solvent and temperature. |

| Methanol (MeOH) | Solvent | A common protic solvent that facilitates both imine formation and the reduction step. |

Experimental Protocol: A Validated One-Pot Procedure

This protocol is a robust and reproducible method for the synthesis of cyclopentylmethanamine.

Materials and Reagents

-

Cyclopentanecarboxaldehyde (97% purity or higher)

-

Ammonium chloride (NH₄Cl, ACS grade)

-

Sodium borohydride (NaBH₄, 98% or higher)

-

Methanol (MeOH, anhydrous)

-

Diethyl ether (Et₂O, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanecarboxaldehyde (9.81 g, 0.1 mol) and ammonium chloride (8.02 g, 0.15 mol).

-

Dissolution and Imine Formation: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (4.54 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 20 mL of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Workup - Acid-Base Extraction:

-

To the remaining aqueous residue, add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and extract with 1 M HCl (3 x 40 mL). The amine product will move into the aqueous layer as its hydrochloride salt.[5]

-

Cool the combined acidic aqueous layers in an ice bath and basify to pH > 10 by the slow addition of 2 M NaOH.

-

Extract the liberated free amine with diethyl ether (3 x 50 mL).[5]

-

-

Drying and Concentration: Combine the final organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude cyclopentylmethanamine.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Combine Cyclopentanecarboxaldehyde\nand NH4Cl in Methanol"]; imine_formation [label="Stir at Room Temperature (1h)\n(Imine Formation)"]; reduction [label="Cool to 0°C and add NaBH4\n(Reduction)"]; completion [label="Stir at Room Temperature (4h)"]; quench [label="Quench with Water and\nRemove Methanol"]; extraction [label="Acid-Base Extraction\n(Et2O, HCl, NaOH)"]; purification [label="Drying and Concentration"]; product [label="Purified Cyclopentylmethanamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> imine_formation; imine_formation -> reduction; reduction -> completion; completion -> quench; quench -> extraction; extraction -> purification; purification -> product;

// Graph attributes graph [bgcolor="transparent"]; } caption: "Workflow for the Synthesis of Cyclopentylmethanamine"

Purification

For applications requiring high purity, the crude product can be further purified by fractional distillation under reduced pressure.

| Purification Step | Key Parameters | Expected Purity | Expected Yield |

| Crude Product | - | 85-95% | 70-85% |

| Fractional Distillation | Boiling Point: ~140-142 °C at atmospheric pressure | >98% | 60-75% (overall) |

Characterization and Quality Control

The identity and purity of the synthesized cyclopentylmethanamine should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity. The molecular ion peak ([M]⁺) for cyclopentylmethanamine is expected at m/z = 99.17.[6]

-

¹H NMR Spectroscopy: To confirm the structure. Expected signals include multiplets for the cyclopentyl protons and a singlet for the methylene protons adjacent to the amine group.

-

¹³C NMR Spectroscopy: To further confirm the structure by observing the chemical shifts of the carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine group, typically observed as a pair of bands in the region of 3300-3500 cm⁻¹.

Safety Considerations

-

Cyclopentanecarboxaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

-

Cyclopentylmethanamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[6]

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The one-pot reductive amination of cyclopentanecarboxaldehyde offers an efficient, scalable, and economically viable route to cyclopentylmethanamine. This technical guide provides a comprehensive framework for its synthesis, from the underlying chemical principles to a detailed, practical experimental protocol. The methodologies described herein are self-validating and grounded in established chemical literature, providing researchers and drug development professionals with a reliable tool for accessing this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Retrieved from [Link]

- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. In Science of Synthesis.

-

PubChem. (n.d.). Cyclopentanemethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. National Center for Biotechnology Information. Retrieved from [Link]

-

Iranian Chemical Communication. (2015). One-pot reductive Amination of Carbonyl Compounds using NaBH4 and Fe3O4 Magnetic Nanoparticles. Iranian Chemical Communication. Retrieved from [Link]

-

Indian Academy of Sciences. (2014). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences. Retrieved from [Link]

-

ResearchGate. (2020). Reductive amination of aldehydes to primary amines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Retrieved from [Link]

-

Agilent. (2019). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. Agilent Technologies. Retrieved from [Link]

-

ResearchGate. (2022). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... ResearchGate. Retrieved from [Link]

-

Indian Academy of Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Royal Society of Chemistry. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario. Retrieved from [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Retrieved from [Link]

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Retrieved from [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. One-pot reductive Amination of Carbonyl Compounds using NaBH4 and Fe3O4 Magnetic Nanoparticles [icc.journals.pnu.ac.ir]

- 5. benchchem.com [benchchem.com]

- 6. Cyclopentanemethylamine | C6H13N | CID 80153 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Cyclopentylmethanamine: A Clarification on the Eschweiler-Clarke Reaction and a Practical Approach via Reductive Amination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Cyclopentylmethanamine, a valuable building block in medicinal chemistry and materials science. It begins by clarifying a common misconception regarding the applicability of the Eschweiler-Clarke reaction for the synthesis of primary amines and proceeds to detail a robust and field-proven method for the preparation of Cyclopentylmethanamine via reductive amination of cyclopentanecarboxaldehyde. This document is intended to serve as a practical resource, offering in-depth mechanistic insights, a detailed experimental protocol, and a comparative analysis of relevant synthetic strategies to empower researchers in their synthetic endeavors.

Introduction: Deconstructing the Synthetic Challenge and the Role of the Eschweiler-Clarke Reaction

The synthesis of primary amines is a cornerstone of modern organic chemistry, with applications spanning the development of pharmaceuticals, agrochemicals, and functional materials. Cyclopentylmethanamine, in particular, is a sought-after intermediate due to the desirable physicochemical properties conferred by the cyclopentyl moiety.

A frequent inquiry in the synthesis of methylated amines is the application of the Eschweiler-Clarke reaction. It is crucial to establish at the outset that the Eschweiler-Clarke reaction is a method for the N-methylation of primary or secondary amines to yield tertiary amines .[1][2] It is not a suitable method for the de novo synthesis of a primary amine such as Cyclopentylmethanamine. The reaction utilizes formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[1][2] The process involves the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formate.[1][2] This cycle repeats for primary amines to yield the dimethylated tertiary amine.[2] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents.[1]

Therefore, to address the synthesis of Cyclopentylmethanamine, this guide will focus on a more appropriate and widely adopted synthetic strategy: the reductive amination of cyclopentanecarboxaldehyde.

The Synthetic Strategy of Choice: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds in two key steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[3] For the synthesis of a primary amine like Cyclopentylmethanamine, ammonia is used as the nitrogen source.[3]

Mechanistic Insights

The reductive amination of cyclopentanecarboxaldehyde with ammonia to yield Cyclopentylmethanamine can be broken down into the following mechanistic steps:

-

Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde.

-

Formation of a Hemiaminal: This initial attack forms an unstable hemiaminal intermediate.

-

Dehydration to an Imine: The hemiaminal readily loses a molecule of water to form an imine intermediate.

-

Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the imine carbon, reducing the carbon-nitrogen double bond to a single bond and forming the final primary amine product, Cyclopentylmethanamine.

The choice of reducing agent is critical to the success of the reaction, with various borohydride reagents being commonly employed.[3]

Experimental Protocol: Synthesis of Cyclopentylmethanamine via Reductive Amination

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of Cyclopentylmethanamine. This protocol is based on established and reliable procedures for the reductive amination of aldehydes.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cyclopentanecarboxaldehyde | ≥98% | Commercially Available |

| Ammonia | 7 N solution in Methanol | Commercially Available |

| Sodium Borohydride | ≥98% | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Hydrochloric Acid | 1 M aqueous solution | Commercially Available |

| Sodium Hydroxide | 2 M aqueous solution | Commercially Available |

| Anhydrous Magnesium Sulfate | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxaldehyde (1.0 eq).

-

Addition of Ammonia: Add a 7 N solution of ammonia in methanol (10.0 eq) to the flask.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2).

-

Workup - Acid Extraction: Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and other non-basic impurities. The aqueous layer contains the protonated amine.

-

Workup - Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide solution until the pH is strongly basic (pH > 12).

-

Workup - Product Extraction: Extract the liberated amine with diethyl ether (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Cyclopentylmethanamine.

-

Purification: The crude product can be further purified by distillation under reduced pressure to afford the pure Cyclopentylmethanamine.

Expected Yield and Characterization

Typical yields for this type of reductive amination are in the range of 70-90%. The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated.

Caption: Workflow for the synthesis of Cyclopentylmethanamine.

Alternative Synthetic Route: Reduction of Cyclopentanecarbonitrile

An alternative and equally viable route to Cyclopentylmethanamine is the reduction of cyclopentanecarbonitrile. This method is particularly useful if cyclopentanecarbonitrile is a more readily available or cost-effective starting material.

Reaction Principle

The nitrile group can be effectively reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Caption: Synthesis of Cyclopentylmethanamine via nitrile reduction.

This two-step approach, involving the synthesis of the nitrile followed by its reduction, offers a high-yielding pathway to the desired primary amine.

Conclusion

This technical guide has elucidated the appropriate synthetic methodology for the preparation of Cyclopentylmethanamine, clarifying the role of the Eschweiler-Clarke reaction in amine synthesis and providing a detailed, practical protocol for reductive amination. By understanding the underlying chemical principles and following the outlined procedures, researchers can confidently and efficiently synthesize this valuable chemical intermediate. The information presented herein is intended to support the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Retrieved from [Link]

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

The Analytical Fingerprint of Cyclopentylmethanamine: An In-depth Technical Guide to its Infrared (IR) and Mass Spectrometry (MS) Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Infrared (IR) Spectroscopy: Unveiling Functional Group Identity